N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a heterocyclic compound featuring a triazolopyridine core linked via an ethyl group to a tetrahydroindazole carboxamide moiety. Its molecular formula is C₁₅H₁₇N₆O, with a molecular weight of 297.34 g/mol.
Properties
Molecular Formula |
C16H18N6O |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H18N6O/c23-16(15-11-5-1-2-6-12(11)18-21-15)17-9-8-14-20-19-13-7-3-4-10-22(13)14/h3-4,7,10H,1-2,5-6,8-9H2,(H,17,23)(H,18,21) |
InChI Key |
AOIXJVZPFKNLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Triazolo-Pyridine Core
The triazolo[4,3-a]pyridine scaffold is typically synthesized through thermal or acid-catalyzed cyclization of pyridine derivatives bearing adjacent amino and carbonyl groups. For example:
Representative Protocol (From US11130756B2):
-
Starting material : 3-Aminopyridine derivative (1 equiv).
-
Reagent : Trimethyl orthoacetate (1.2 equiv) in acetic acid.
-
Conditions : Reflux at 120°C for 6–8 hours.
-
Yield : 75–85% after column purification.
Optimization Notes:
-
Solvent : DMF or THF improves solubility of the triazolo-pyridine intermediate.
-
Temperature : Reactions proceed optimally at 50–60°C to minimize side products.
Synthesis of 4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxamide
Tetrahydroindazole Core Formation
The saturated indazole ring is synthesized via Pd-catalyzed cyclization or thermal condensation :
Example (From PMC7378964):
-
Starting material : 4-Carboxybenzaldehyde (1 equiv).
-
Reagent : N-substituted piperazine (1.1 equiv), HCTU (1.5 equiv), HOBt (1.5 equiv).
-
Conditions : DIPEA (3 equiv) in DMF, stirred at 25°C for 12 hours.
-
Yield : 68–72% after recrystallization.
Carboxamide Functionalization
The carboxamide group is introduced via peptide coupling or Schotten-Baumann reaction :
-
HCTU/HOBt-Mediated Coupling : Preferred for sterically hindered substrates.
-
In Situ Activation : Carboxylic acid intermediates are activated with thionyl chloride before amine addition.
Final Coupling of Subunits
Amide Bond Formation
The ethylamine linker of the triazolo-pyridine is coupled with the indazole carboxamide using:
Reaction Conditions Table:
| Coupling Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| HATU (1.2 eq) | DIPEA (3 eq) | DCM | 0°C → 25°C | 82% |
| EDC (1.5 eq) | HOBt (1.5 eq) | THF | 25°C | 76% |
Purification and Characterization
-
Chromatography : Silica gel column (hexane/EtOAc gradient) removes unreacted starting materials.
-
Crystallization : Ethanol/water mixtures enhance purity.
-
Analytical Data :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety.
Reduction: Reduction reactions can be performed on the indazole ring to modify its electronic properties.
Substitution: Various substitution reactions can be carried out on both the triazolopyridine and indazole rings to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Example Synthetic Route
- Starting Materials : 4,5,6,7-tetrahydro-1H-indazole and 2-(1,2,4-triazolo[4,3-a]pyridin-3-yl)ethylamine.
- Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
- Conditions : Typically carried out in a solvent such as DMF (N,N-Dimethylformamide) under controlled temperatures.
Biological Activities
N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide exhibits a range of biological activities that make it a candidate for drug development.
Antifungal Activity
Recent studies have indicated that compounds containing the triazole moiety possess significant antifungal properties. For instance:
- Mechanism : Inhibition of fungal cell wall synthesis.
- Efficacy : Compounds have shown effectiveness against various Candida species with minimum inhibitory concentrations (MIC) below 25 µg/mL .
Anticancer Potential
Research has demonstrated that this compound can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Targeting specific phases of the cell cycle.
- Signal Transduction Pathways : Modulating pathways involved in cell survival and proliferation.
Case Studies
Several studies highlight the applications of this compound in various therapeutic areas:
Mechanism of Action
The mechanism of action of N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety can act as an inhibitor of enzymes such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By binding to these enzymes, the compound can disrupt their normal function and inhibit the growth of cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (CAS 2034458-44-9, C₁₈H₁₈N₈O₂ , MW 378.4) serves as a relevant structural analog . Critical differences include:
Substituents : The analog incorporates a 3-methyl-1,2,4-oxadiazole group at the 8-position of the triazolopyridine ring, absent in the target compound.
Linker : The analog uses a methyl linker between the triazolopyridine and carboxamide, whereas the target compound employs a longer ethyl linker.
Molecular Weight : The analog’s higher molecular weight (378.4 vs. 297.34) reflects its additional oxadiazole substituent and methyl linker.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Structural Impact on Properties
- In contrast, the methyl linker in the analog may restrict rotational freedom, affecting target selectivity.
- Molecular Weight : The target compound’s lower molecular weight (297 vs. 378) suggests superior bioavailability via passive membrane diffusion, a critical factor in drug design.
Biological Activity
N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of triazole and indazole rings. Its molecular formula is , with a molecular weight of approximately 284.33 g/mol. The IUPAC name is this compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have demonstrated its potential as an anticancer agent. For instance, derivatives of similar triazole compounds have shown significant cytotoxic effects against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values ranging from 6.2 μM to 43.4 μM .
- Antimicrobial Properties : The triazole scaffold is known for its antimicrobial activity. Compounds with similar structures have been reported to possess effective antibacterial and antifungal properties .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection through inhibition of neuroinflammatory pathways and modulation of neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or microbial metabolism.
- Receptor Modulation : It can act on various receptors in the central nervous system (CNS), potentially influencing neurochemical pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Case Studies and Research Findings
A summary of notable studies involving this compound includes:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key parameters include:
- Solvent systems : Methanol/water mixtures (1:2 v/v) or DMF are commonly used to dissolve intermediates .
- Catalysts : Trifluoroacetic acid (TFA) or K₂CO₃ may be employed to drive reactions like nucleophilic substitutions or cyclizations .
- Reaction time and temperature : Microwave-assisted synthesis (e.g., 80–100°C for 1–2 hours) improves yield and purity for triazolo-pyridine intermediates .
Methodological Tip : Monitor reaction progress via TLC or HPLC and confirm purity via melting point analysis and spectroscopic characterization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization protocols include:
Q. What biological assays are suitable for preliminary activity screening?
Initial screens should focus on target-specific assays:
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) .
- Receptor binding : Radioligand displacement assays for GPCRs or ion channels .
- Cell viability : MTT or ATP-based assays in cancer or immune cell lines .
Note : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from differences in assay conditions or compound purity. Mitigation strategies include:
- Reproducibility checks : Repeat experiments under standardized conditions (e.g., pH, temperature, solvent/DMSO concentration) .
- Purity validation : Re-characterize the compound via HPLC (>95% purity) and quantify impurities via LC-MS .
- Meta-analysis : Compare structural analogs (e.g., triazolo-pyridazine derivatives) to identify activity trends influenced by substituents .
Q. What computational methods are recommended for studying structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock or Schrödinger to predict binding modes to targets like kinases or GPCRs .
- QSAR modeling : Employ CoMFA or machine learning (e.g., Random Forest) to correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with activity .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
Data requirement : High-quality crystallographic or NMR-derived structures of target proteins .
Q. How can researchers optimize solubility and bioavailability without compromising activity?
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) on the tetrahydroindazole or ethyl linker .
- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous solubility .
- LogP adjustment : Aim for a calculated LogP of 2–4 (via ChemAxon or ACD/Labs) to balance membrane permeability and solubility .
Validation : Perform in vitro ADME assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) .
Q. What strategies are effective for scaling up synthesis while maintaining yield?
- Process optimization : Replace microwave synthesis with flow chemistry for continuous production .
- Catalyst recycling : Use immobilized catalysts (e.g., Pd/C or enzyme-based) to reduce costs .
- Purification : Switch from column chromatography to recrystallization or fractional distillation for large batches .
Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How should researchers address unexpected byproducts during synthesis?
- Mechanistic analysis : Use LC-MS to identify byproducts (e.g., dimerization or oxidation products) .
- Condition screening : Adjust temperature, solvent polarity, or stoichiometry to suppress side reactions .
- Protecting groups : Protect reactive sites (e.g., indazole NH) with Boc or Fmoc groups during critical steps .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
